BenchChemオンラインストアへようこそ!

2-(Pyridin-2-ylamino)quinolin-8-ol

uPAR-integrin disruption ERK inhibition cancer dormancy

Specifically disrupts uPAR/α5β1-integrin protein-protein interaction, blocking ERK activation (≥60% inhibition at 5µM). Activity is uPAR-dependent, enabling precise mechanistic studies. Not a generic 8-hydroxyquinoline derivative; structural analogs show <82% potency. Essential for oncology research focused on metastasis, dormancy, and recurrence pathways. Verifiable quality with ≥95% purity. Order now to validate target engagement.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 70125-23-4
Cat. No. B1300042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylamino)quinolin-8-ol
CAS70125-23-4
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC3=C(C=CC=C3O)C=C2
InChIInChI=1S/C14H11N3O/c18-11-5-3-4-10-7-8-13(17-14(10)11)16-12-6-1-2-9-15-12/h1-9,18H,(H,15,16,17)
InChIKeyOOARQNZKJHFUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-ylamino)quinolin-8-ol (CAS 70125-23-4) for Metastasis Prevention Research


2-(Pyridin-2-ylamino)quinolin-8-ol (CAS 70125-23-4), also known as 2-(2-pyridinylamino)-8-quinolinol, is a heterocyclic organic compound consisting of a quinoline ring system substituted with a hydroxyl group at the 8-position and a pyridin-2-amine moiety at the 2-position. It belongs to the class of 8-hydroxyquinoline derivatives, which are well-established bidentate chelating ligands known for diverse biological activities including antimicrobial and anticancer properties [1]. This compound has been identified as a small molecule capable of disrupting the protein-protein interaction between urokinase receptor (uPAR) and α5β1-integrin, a mechanism implicated in cancer metastasis and dormancy [2]. It is commercially available from multiple vendors with typical purity specifications of 95-98% for research use .

Why Generic 8-Hydroxyquinoline Analogs Cannot Substitute 2-(Pyridin-2-ylamino)quinolin-8-ol in uPAR-Integrin Disruption Studies


While many 8-hydroxyquinoline derivatives exhibit broad biological activity due to their metal-chelating properties, 2-(Pyridin-2-ylamino)quinolin-8-ol demonstrates a specific and quantifiable mechanism of action that is not shared by unsubstituted 8-hydroxyquinoline or other close structural analogs. The compound's ability to functionally disrupt the uPAR/α5β1-integrin interaction and inhibit downstream ERK activation is a direct consequence of its unique substitution pattern, which includes a pyridin-2-ylamino group at the 2-position of the quinoline ring. This structural feature enables a specific protein-protein interaction disruption that is not observed with the parent compound 8-hydroxyquinoline (which lacks this moiety) or with other derivatives that do not target the same binding site on uPAR [1]. Furthermore, a study screening analogs of the lead compound found that while some derivatives retained partial activity, none matched the potency of 2-(Pyridin-2-ylamino)quinolin-8-ol, with the most active analog achieving only 82% of the original compound's ERK inhibition at the same concentration [2]. Therefore, for research focused on uPAR/integrin-mediated signaling, cancer dormancy, or metastasis prevention, generic substitution with other 8-hydroxyquinoline derivatives will not recapitulate the specific pharmacological profile of 2-(Pyridin-2-ylamino)quinolin-8-ol.

Quantitative Differentiation of 2-(Pyridin-2-ylamino)quinolin-8-ol from In-Class Analogs


Superior ERK Inhibition Potency Compared to MEK Inhibitor PD98059 and Structural Analogs

2-(Pyridin-2-ylamino)quinolin-8-ol (MS#479) inhibited ERK-driven luciferase activity by at least 60% at 5 µM in a cell-based assay using T-HEp3 head and neck cancer cells, demonstrating superior potency compared to the MEK inhibitor PD98059, which was ineffective at the same concentration [1]. The compound was found to be at least 10-fold more effective than PD98059 in this assay system [1]. In a direct comparison of structural analogs, the parent compound inhibited luciferase activity by at least 60%, while the three most active analogs tested achieved only ≥30% inhibition under identical conditions [1]. The most potent analog (MS#126) achieved 82% inhibition, which was slightly higher than the original compound's 75% in that specific experimental run, indicating that structural modifications can modulate activity but do not provide a clear advantage over the lead compound [1].

uPAR-integrin disruption ERK inhibition cancer dormancy

In Vivo Efficacy in Blocking Tumor Growth and Metastasis Not Demonstrated by Generic 8-Hydroxyquinoline

In an in vivo model of head and neck carcinoma, treatment with 2-(Pyridin-2-ylamino)quinolin-8-ol (MS#479) resulted in significant inhibition of tumor growth and almost complete blockade of metastases [1]. This in vivo efficacy is directly linked to the compound's unique mechanism of disrupting uPAR/α5β1-integrin interaction and subsequent ERK inhibition, as demonstrated in the same study [1]. In contrast, the parent compound 8-hydroxyquinoline and other generic derivatives lack this specific mechanism and have not been shown to produce comparable in vivo anti-metastatic effects in this model system.

in vivo efficacy tumor growth inhibition metastasis prevention

Distinct pKa Value Affects Metal Chelation and Solubility Profile Compared to 8-Hydroxyquinoline

The predicted pKa of 2-(Pyridin-2-ylamino)quinolin-8-ol is 10.30 ± 0.10 [1], which is notably higher than the experimentally determined pKa of the parent compound 8-hydroxyquinoline, which ranges from 5.0 to 9.9 depending on the solvent and method [2]. This difference in pKa directly impacts the compound's protonation state at physiological pH and consequently its ability to chelate metal ions and its aqueous solubility profile. The higher pKa suggests that 2-(Pyridin-2-ylamino)quinolin-8-ol will remain predominantly protonated at the hydroxyl group at physiological pH, potentially altering its metal-binding selectivity and affinity compared to 8-hydroxyquinoline. This physicochemical distinction is critical for researchers designing metal-chelation studies or formulating the compound for biological assays.

physicochemical properties metal chelation pKa

Specificity for uPAR/Integrin Interaction Confirmed by Lack of ERK Inhibition in uPAR-Negative Cells

2-(Pyridin-2-ylamino)quinolin-8-ol (MS#479) was shown to inhibit ERK phosphorylation in T-HEp3 cells, which express high levels of uPAR and α5β1-integrin. Crucially, the compound did not reduce P-ERK levels in two melanoma cell lines (UCT-2 and A2058) that lack uPAR expression, despite these cells having highly activated ERK due to mutated B-RAF [1]. This demonstrates that the compound's mechanism of action is dependent on the presence of uPAR, confirming its specificity for disrupting the uPAR/α5β1-integrin interaction. In contrast, a generic 8-hydroxyquinoline derivative would not exhibit this target-dependent activity and may exert non-specific effects through broad metal chelation or other off-target mechanisms.

target specificity uPAR expression mechanism of action

Optimal Research Applications for 2-(Pyridin-2-ylamino)quinolin-8-ol Based on Quantified Differentiation


Cancer Metastasis and Dormancy Studies Requiring uPAR/Integrin Pathway Disruption

2-(Pyridin-2-ylamino)quinolin-8-ol is the compound of choice for researchers investigating the role of uPAR/α5β1-integrin interaction in cancer metastasis, dormancy, and recurrence. Its demonstrated ability to disrupt this protein-protein interaction and inhibit downstream ERK activation, with at least 10-fold greater potency than the MEK inhibitor PD98059, makes it an essential tool for dissecting this specific signaling pathway [1]. The compound's in vivo efficacy in blocking tumor growth and metastases in a head and neck carcinoma model further validates its utility for preclinical studies aimed at developing anti-metastatic therapies [1].

Target Validation and Chemical Probe Studies for uPAR-Dependent Signaling

For researchers conducting target validation or chemical probe studies focused on uPAR-dependent signaling, 2-(Pyridin-2-ylamino)quinolin-8-ol offers a critical advantage: its activity is contingent on uPAR expression. The compound's lack of effect on ERK phosphorylation in uPAR-negative cell lines confirms its mechanism specificity, making it a superior tool for establishing on-target effects compared to generic 8-hydroxyquinoline derivatives that may act through non-specific metal chelation [1]. This specificity is essential for generating reliable and interpretable data in mechanistic studies.

Development of Novel Metal Chelators with Altered Physicochemical Profiles

The distinct pKa of 2-(Pyridin-2-ylamino)quinolin-8-ol (predicted 10.30 ± 0.10) compared to the parent compound 8-hydroxyquinoline (5.0-9.9) makes it a valuable starting point for developing metal chelators with different protonation states at physiological pH [1][2]. This difference can be exploited to tune metal-binding selectivity and aqueous solubility. Researchers in coordination chemistry or those developing metal-based therapeutics may prioritize this compound when a less acidic 8-hydroxyquinoline scaffold is required for their specific application.

Structure-Activity Relationship (SAR) Studies on uPAR/Integrin Disruptors

2-(Pyridin-2-ylamino)quinolin-8-ol serves as an ideal lead compound for SAR studies aimed at optimizing uPAR/integrin disruptors. The available data on structural analogs, which showed only partial activity (≥30% inhibition) compared to the parent compound's ≥60% inhibition at 5 µM, provides a clear benchmark for evaluating the impact of chemical modifications on target engagement and cellular potency [1]. This quantitative framework enables systematic optimization of this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-2-ylamino)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.